7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound with the molecular formula C17H16N2O5S and a molecular weight of 360.38 g/mol. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Scientific Research Applications
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly against lung and liver cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Future Directions
Benzofuran compounds, such as “7-ethoxy-N-(4-sulfamoylphenyl)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds and developing them into potential natural drug lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Introduction of Ethoxy Group: The ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.
Sulfamoylation: The sulfamoyl group is introduced by reacting the benzofuran derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide involves several molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by increasing the expression of cleaved PARP (poly-ADP ribose polymerase) and Bax (Bcl-2-associated X protein) while decreasing the expression of procaspase 3/8 and Bcl-xL/Bcl-2.
Antimicrobial Activity: The hydroxyl group at the C-6 position is essential for antibacterial activity, and the functional groups at the C-3 position play a crucial role in antibacterial selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzofuran–Oxadiazoles and Triazoles: These derivatives have shown significant anticancer and antimicrobial properties.
Uniqueness
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
7-ethoxy-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-23-14-5-3-4-11-10-15(24-16(11)14)17(20)19-12-6-8-13(9-7-12)25(18,21)22/h3-10H,2H2,1H3,(H,19,20)(H2,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKQTKKNCIAZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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